Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate

Description

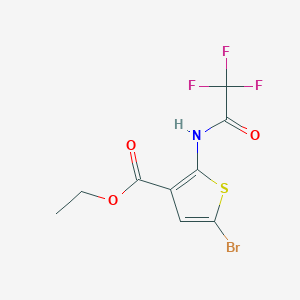

Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate (CAS: 2044706-51-4) is a fluorinated thiophene derivative with the molecular formula C₉H₇BrF₃NO₃S and a molecular weight of 346.12 g/mol . Its structure features a thiophene ring substituted at position 2 with a trifluoroacetamido group (-NHCOCF₃) and at position 5 with a bromine atom, while position 3 is esterified with an ethyl carboxylate group (-COOEt). The compound is characterized by its high purity (≥97%) and is stored under cool, dry conditions to ensure stability .

The trifluoroacetamido group contributes to electron-withdrawing effects, influencing both the electronic properties of the thiophene ring and its interactions in biological or materials science applications .

Properties

IUPAC Name |

ethyl 5-bromo-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO3S/c1-2-17-7(15)4-3-5(10)18-6(4)14-8(16)9(11,12)13/h3H,2H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUJFYAHUHERBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Br)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of the trifluoroacetamido group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced thiophene derivatives.

Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of thiophene derivatives, including ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate. Research indicates that compounds with thiophene moieties exhibit significant antibacterial activity against multi-drug resistant strains of bacteria such as Salmonella Typhi and Escherichia coli. For instance, derivatives synthesized from similar thiophene frameworks have shown minimum inhibitory concentrations (MICs) as low as 3.125 mg/mL against resistant bacterial strains .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the interactions between this compound and bacterial enzymes. These studies suggest that the compound binds effectively to target sites within bacterial proteins, which could lead to its use as a scaffold for developing new antibacterial agents .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate in medicinal chemistry:

- Drug Development : Its ability to inhibit bacterial growth positions it as a potential lead compound for antibiotic development.

- Targeted Therapy : The trifluoroacetamido group may enhance selectivity towards specific biological targets, reducing side effects associated with traditional antibiotics.

Material Science Applications

Thiophene derivatives are also explored in material science due to their electronic properties:

- Conductive Polymers : Compounds like this compound can be utilized in the synthesis of conductive polymers for applications in organic electronics.

- Sensors : The compound's electronic properties may be harnessed for developing sensors capable of detecting environmental pollutants or biological markers.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antibacterial Activity | Effective against multi-drug resistant bacteria; potential lead for new antibiotics. |

| Molecular Docking | Investigated for binding affinity to bacterial enzymes; supports targeted drug design. |

| Drug Development | Structural features suitable for modification into more potent therapeutic agents. |

| Conductive Polymers | Can be incorporated into polymers for electronic applications. |

| Sensors | Potential use in sensor technology for environmental monitoring. |

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

- The bromine at position 5 in the target compound distinguishes it from analogs like methyl 3-(trifluoroacetamido)thiophene-2-carboxylate, which lacks a halogen. Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., with aryl boronic acids) .

- In contrast, methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate replaces bromine with a formyl group (-CHO), prioritizing nucleophilic additions over halogen-based reactivity .

Biological Activity: While the target compound lacks reported biological data, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate analogs exhibit antioxidant and anti-inflammatory activities, attributed to the cyanoacrylamido and aryl substituents . This suggests that bromine and trifluoroacetamido groups in the target compound could be optimized for similar studies.

Functional Group Comparisons

Trifluoroacetamido (-NHCOCF₃) vs. Other Amides:

- Electron-Withdrawing Effects: The -NHCOCF₃ group in the target compound strongly withdraws electrons via the trifluoromethyl moiety, reducing electron density on the thiophene ring compared to non-fluorinated amides (e.g., -NHCOCH₃). This enhances stability against hydrolysis but may reduce nucleophilic aromatic substitution rates .

Bromine vs. Other Halogens/Substituents:

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) may favor slower but more selective substitution reactions.

- Bromine vs. Methyl/Formyl : Methyl groups (e.g., in 4,5-dimethyl analogs ) increase steric hindrance, while formyl groups (e.g., in methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate ) introduce aldehyde reactivity.

Research and Application Insights

- Synthetic Utility : The target compound’s bromine and trifluoroacetamido groups make it a versatile building block for synthesizing fluorinated heterocycles, particularly in pharmaceutical chemistry .

- Gaps in Literature: No direct biological data are available for the target compound, unlike its cyanoacrylamido analogs .

Biological Activity

Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate (CAS No. 2044706-51-4) is a compound of interest due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 346.12 g/mol. The compound features a thiophene ring substituted with a bromine atom and a trifluoroacetamido group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 346.12 g/mol |

| Molecular Formula | C9H7BrF3NO3S |

| Solubility | Moderately soluble |

| Bioavailability Score | 0.55 |

| Log S (ESOL) | -4.33 |

The trifluoroacetamido group in this compound is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved interactions with biological targets. The presence of bromine may also influence the compound's reactivity and binding affinity to various enzymes or receptors.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance, studies have shown that such groups can increase the potency of inhibitors targeting serotonin uptake and other biological pathways .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In vitro studies have revealed that derivatives of thiophene compounds exhibit significant activity against various bacterial strains. The incorporation of the trifluoroacetamido moiety may enhance this activity through improved membrane permeability and interaction with bacterial enzymes.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

- Anticancer Research : In a comparative study on thiophene-based compounds, several derivatives were tested for their cytotoxic effects on human cancer cell lines. Results showed that modifications at the 5-position significantly influenced their anticancer efficacy .

Q & A

Q. What synthetic methodologies are optimal for introducing the trifluoroacetamido group into thiophene derivatives?

The trifluoroacetamido group is typically introduced via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with a primary amine on the thiophene core under basic conditions (e.g., triethylamine in DMF) to form the acetamido moiety. Reaction progress should be monitored via TLC, and purification via recrystallization (e.g., methanol/ethanol) or column chromatography ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and electronic environments.

- Mass spectrometry (MS) for molecular weight validation.

- IR spectroscopy to identify functional groups (e.g., C=O stretch of the ester and amide).

- X-ray crystallography (if crystalline) for absolute structural confirmation .

Q. What are common pitfalls in synthesizing brominated thiophene derivatives, and how can they be mitigated?

Bromine’s high reactivity can lead to side reactions (e.g., over-substitution or ring-opening). Mitigation strategies include:

- Slow addition of brominating agents (e.g., NBS).

- Temperature control (e.g., reflux at 110°C in DMF).

- Use of directing groups to enhance regioselectivity .

Advanced Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in structural elucidation?

SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and torsional conformations. For thiophene derivatives, this is critical to confirm substituent orientation and non-covalent interactions (e.g., hydrogen bonding). High-resolution data collection and iterative refinement cycles are essential for accuracy .

Q. What strategies address contradictory biological activity data in thiophene-based compounds?

Contradictions may arise from assay variability or compound stability. Solutions include:

- Repeating assays under standardized conditions (e.g., fixed pH, temperature).

- Comparative studies with structurally analogous compounds to isolate activity-contributing groups.

- Stability testing (e.g., HPLC monitoring under biological buffer conditions) .

Q. How do electronic effects of substituents influence the thiophene core’s reactivity?

- Bromo group : Electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions.

- Trifluoroacetamido group : Strong electron-withdrawing effects stabilize intermediates in nucleophilic reactions. Computational methods (e.g., DFT) can model these effects to predict reaction pathways .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive reactions (e.g., trifluoroacetylation).

- Biological Assays : Employ dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) to validate activity .

- Data Reproducibility : Archive raw spectral data and crystallographic files (e.g., .cif) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.